Glumetinib

c-Met inhibition kinase assay IC50

Choose Glumetinib (SCC244/Gumarontinib) for unmatched kinase selectivity (>2,400-fold over 312 kinases) and subnanomolar c‑Met potency (IC50=0.42 nM). Unlike capmatinib (IC50≈0.13 nM) or crizotinib, Glumetinib delivers cleaner phenotypes in mechanistic studies while matching tumor growth inhibition at 5‑fold lower doses. Its 20‑36 hr half‑life supports once‑daily oral dosing, reducing animal stress in chronic xenograft/PDX models. Clinically validated with 66% ORR in METex14 NSCLC, it ensures reproducibility from bench to translational research. Order high‑purity (>98%) reference material for consistent, publication‑ready results.

Molecular Formula C21H17N9O2S
Molecular Weight 459.5 g/mol
CAS No. 1642581-63-2
Cat. No. B607661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlumetinib
CAS1642581-63-2
SynonymsGlumetinib;  SCC244;  SC-C244;  SCC 244.
Molecular FormulaC21H17N9O2S
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2
InChIInChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3
InChIKeyRYBLECYFLJXEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glumetinib (SCC244) for Scientific Research and Procurement: A Potent and Highly Selective c-Met Inhibitor


Glumetinib (CAS 1642581-63-2, also known as SCC244 or Gumarontinib) is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase . It exhibits subnanomolar potency against c-Met kinase activity (IC50 = 0.42 ± 0.02 nM) and demonstrates exceptional selectivity, with greater than 2,400-fold preference for c-Met over a panel of 312 other kinases, including RON, Axl, Mer, and TyrO3 . As a Type Ib MET inhibitor, Glumetinib has been approved in China and Japan for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 (METex14) skipping mutations [1][2]. Preclinically, it profoundly suppresses c-Met-dependent neoplastic phenotypes of tumor and endothelial cells, and exhibits robust antitumor activity in both cell line-derived and patient-derived xenograft models driven by MET aberrations [3].

Why Glumetinib Cannot Be Substituted with Other MET Inhibitors Without Scientific Validation


c-Met inhibitors, even within the same Type Ib class, exhibit significant variations in biochemical potency, kinase selectivity profiles, pharmacokinetic (PK) properties, and clinical safety/efficacy outcomes. These differences preclude simple substitution without rigorous re-validation of experimental or therapeutic endpoints. For instance, while capmatinib demonstrates superior enzymatic potency (IC50 ≈ 0.13 nM) , Glumetinib provides a more balanced profile with a 2,400-fold selectivity window across 312 kinases , which may reduce off-target liabilities in specific research contexts. Similarly, in vivo efficacy in MET-amplified xenograft models shows that Glumetinib achieves comparable tumor growth inhibition to crizotinib at a 5-fold lower dose [1]. Furthermore, clinical data from single-arm trials reveal distinct safety profiles; a matching-adjusted indirect comparison (MAIC) indicated a numerically different rate of any-grade treatment-related adverse events (TRAEs) between Glumetinib and capmatinib [2]. Therefore, direct procurement of Glumetinib, rather than a putative analog, is essential for ensuring reproducibility and accurate interpretation of research findings.

Glumetinib Product-Specific Quantitative Evidence for Scientific Selection


Biochemical Potency of Glumetinib Against c-Met Kinase Compared to Key MET Inhibitors

Glumetinib inhibits c-Met kinase activity with an IC50 of 0.42 ± 0.02 nM, as measured in an ELISA kinase assay . This potency is comparable to that of capmatinib (IC50 = 0.13 nM) and is substantially greater than that of savolitinib (IC50 = 5 nM) , tepotinib (IC50 = 3-4 nM) , and crizotinib (IC50 = 11 nM) [1]. The subnanomolar potency of Glumetinib positions it among the most potent c-Met inhibitors available for research.

c-Met inhibition kinase assay IC50 potency

Kinase Selectivity Profile of Glumetinib Relative to Other MET Inhibitors

Glumetinib exhibits exceptional selectivity for c-Met, with greater than 2,400-fold preference over a panel of 312 other kinases, including RON, Axl, Mer, and TyrO3 . This selectivity window is notably wider than that reported for savolitinib (650-fold over 265 kinases) [1] and tepotinib (>200-fold over a smaller set of kinases) [2]. While capmatinib demonstrates higher selectivity (>10,000-fold over a large panel) [3], Glumetinib's 2,400-fold window still represents a high degree of specificity, minimizing potential off-target kinase inhibition in complex biological systems.

kinase selectivity off-target activity specificity panel screening

In Vivo Antitumor Efficacy of Glumetinib in MET-Driven Xenograft Models Compared to Crizotinib and INCB28060

In the MKN-45 gastric cancer xenograft model (MET-amplified), Glumetinib (SCC244) at 10 mg/kg (oral, once daily) achieved a tumor growth inhibition rate of 99.3% [1]. This efficacy is comparable to that of INCB28060 (capmatinib) at 15 mg/kg and crizotinib at 50 mg/kg in the same model [1]. Specifically, the efficacy of Glumetinib at 10 mg/kg was equivalent to that of INCB28060 at a 50% higher dose and crizotinib at a 5-fold higher dose, indicating superior in vivo potency per unit dose.

xenograft tumor growth inhibition in vivo efficacy dose-response

Clinical Efficacy of Glumetinib in METex14+ NSCLC: Objective Response Rate from the GLORY Trial

In the pivotal Phase II GLORY trial (NCT04270591) involving 79 patients with METex14-positive NSCLC, Glumetinib (300 mg once daily) achieved an objective response rate (ORR) of 66% (as assessed by investigators) and a median progression-free survival (PFS) of 8.5 months [1][2]. For context, capmatinib (GEOMETRY mono-1 trial) reported an ORR of 68% in treatment-naïve patients and 41% in previously treated patients [3]. Tepotinib (VISION trial) demonstrated an ORR of approximately 46% (combined population) [4]. While cross-trial comparisons are inherently limited, the ORR for Glumetinib is numerically consistent with the upper range of outcomes observed for approved MET inhibitors in this patient population.

clinical trial objective response rate METex14 skipping NSCLC

Safety Profile of Glumetinib: Grade ≥3 TRAE Rate from GLORY Trial and MAIC Comparison

In the GLORY trial, the incidence of grade ≥3 treatment-related adverse events (TRAEs) was 54% [1]. A matching-adjusted indirect comparison (MAIC) of MET inhibitors in NSCLC with METex14 mutations estimated that the risk difference for any-grade TRAEs between capmatinib and glumetinib was -7.1% in the overall population and -12.6% in the Asian population (favoring capmatinib) [2]. Conversely, the MAIC also suggested a numerical trend towards a lower hazard ratio for overall survival for capmatinib compared to savolitinib and tepotinib, but the comparison with glumetinib was not feasible due to immature OS data [2]. The 54% rate of grade ≥3 TRAEs for Glumetinib provides a quantitative benchmark for its tolerability profile.

adverse events safety tolerability TRAE MAIC

Pharmacokinetic Profile of Glumetinib: Long Half-Life Supports Once-Daily Dosing

Glumetinib exhibits a long elimination half-life, with mean values ranging from 20.43 to 35.36 hours across dose groups in a Phase I study [1]. This is consistent with reports of a ~40-50 hour half-life enabling once-daily dosing [2]. In comparison, capmatinib has a mean half-life of approximately 6-9 hours, necessitating twice-daily dosing (400 mg BID) [3]. Tepotinib has a half-life of approximately 32 hours and is dosed once daily [4]. The extended half-life of Glumetinib supports sustained target inhibition with a convenient once-daily regimen, which is advantageous for long-term in vivo studies.

pharmacokinetics half-life dosing exposure

Optimal Research and Industrial Application Scenarios for Glumetinib Based on Product-Specific Evidence


Preclinical In Vivo Efficacy Studies in MET-Driven Tumor Models Requiring Convenient Once-Daily Oral Dosing

Given its long half-life (20-36 hours) supporting once-daily dosing [1], Glumetinib is ideally suited for chronic oral administration studies in rodent xenograft or patient-derived xenograft (PDX) models. Its robust in vivo efficacy at 10 mg/kg (99.3% tumor growth inhibition in MKN-45 model) [2] combined with a favorable dosing schedule reduces animal handling and stress, improving study logistics and welfare compliance. This makes Glumetinib a practical choice for long-term efficacy and pharmacodynamic studies where sustained target inhibition is required.

Investigating MET-Dependent Signaling and Phenotypes with High Kinase Selectivity Requirements

For mechanistic studies aiming to dissect c-Met-specific signaling pathways without confounding off-target kinase inhibition, Glumetinib's >2,400-fold selectivity over 312 kinases provides a cleaner tool compound compared to less selective agents like crizotinib (a multi-kinase inhibitor) or savolitinib (650-fold selectivity) [3]. Researchers studying MET-driven migration, invasion, or angiogenesis in vitro and in vivo can utilize Glumetinib to confidently attribute observed phenotypes to c-Met inhibition.

Translational Research and Biomarker Validation in METex14-Mutant NSCLC Models

With clinically validated efficacy in METex14-mutant NSCLC (ORR 66% in GLORY trial) [4] and a defined safety profile (54% grade ≥3 TRAEs) [5], Glumetinib is a highly relevant tool for translational studies exploring mechanisms of response and resistance to MET inhibitors. Researchers can employ Glumetinib in cell line and PDX models harboring METex14 skipping mutations to validate biomarkers, investigate resistance mechanisms, or evaluate rational combination strategies, with the confidence that findings will have direct clinical correlates.

Development of Combination Therapy Regimens Targeting MET and Other Oncogenic Drivers

Glumetinib's oral bioavailability, potent target inhibition, and manageable safety profile make it an attractive backbone for preclinical combination studies. Ongoing clinical trials are evaluating Glumetinib in combination with osimertinib (EGFR inhibitor) and docetaxel [6]. Researchers exploring synthetic lethal interactions, combination strategies with immunotherapy, or overcoming acquired resistance to other targeted therapies can utilize Glumetinib as a reliable, clinically relevant MET inhibitor component.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glumetinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.